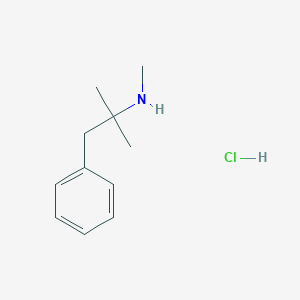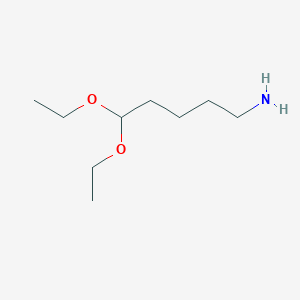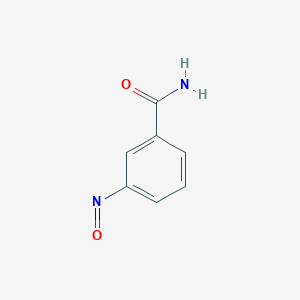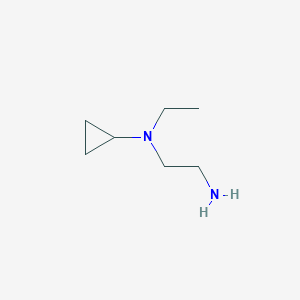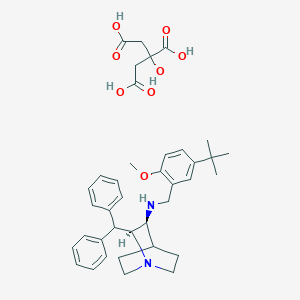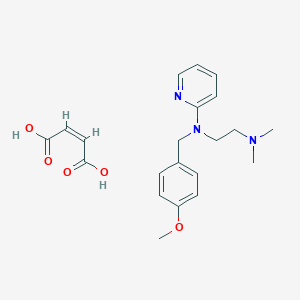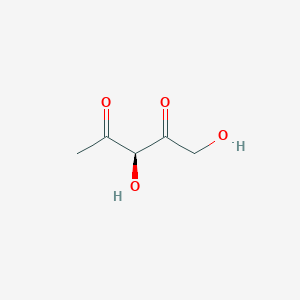
(3S)-1,3-dihydroxypentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1,3-dihydroxypentane-2,4-dione, also known as Dihydroxyacetone (DHA), is a simple carbohydrate with the formula C3H6O3. It is a colorless, odorless, and water-soluble compound that has gained significant attention due to its use in sunless tanning products. However, DHA has also found extensive application in scientific research for its unique chemical properties and biological effects.
作用机制
(3S)-1,3-dihydroxypentane-2,4-dionetone is a ketose sugar that can undergo several chemical reactions in the body. In particular, it can react with amino acids in the skin to produce melanoidins, which give the skin a brown color. This reaction is the basis for the use of DHA in sunless tanning products.
Biochemical and Physiological Effects
(3S)-1,3-dihydroxypentane-2,4-dionetone has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. DHA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
实验室实验的优点和局限性
(3S)-1,3-dihydroxypentane-2,4-dionetone has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also water-soluble, which makes it easy to dissolve in biological fluids. However, DHA has some limitations, including its potential to react with amino acids in the skin, which can lead to false-positive results in certain assays.
未来方向
There are several future directions for research on dihydroxyacetone. One area of interest is the development of new methods for synthesizing DHA that are more efficient and environmentally friendly. Another area of interest is the study of the biological effects of DHA on different tissues and organs in the body. Finally, there is potential for the development of new applications of DHA in medicine, such as in the treatment of skin disorders or as a diagnostic tool for certain diseases.
合成方法
(3S)-1,3-dihydroxypentane-2,4-dionetone can be synthesized through several methods, including the oxidation of glycerol, the hydrolysis of acrolein, and the fermentation of glucose. The most common method involves the oxidation of glycerol using potassium permanganate, which produces DHA as a byproduct.
科学研究应用
(3S)-1,3-dihydroxypentane-2,4-dionetone has been extensively studied for its applications in various fields of scientific research. In the field of biochemistry, DHA is used as a substrate for the enzyme dihydroxyacetone kinase, which plays a crucial role in glycolysis. DHA has also been used as a model compound to study the mechanism of action of enzymes involved in carbohydrate metabolism.
属性
CAS 编号 |
147523-70-4 |
|---|---|
产品名称 |
(3S)-1,3-dihydroxypentane-2,4-dione |
分子式 |
C5H8O4 |
分子量 |
132.11 g/mol |
IUPAC 名称 |
(3S)-1,3-dihydroxypentane-2,4-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h5-6,9H,2H2,1H3/t5-/m0/s1 |
InChI 键 |
LBDLZPKXTMMVEW-YFKPBYRVSA-N |
手性 SMILES |
CC(=O)[C@@H](C(=O)CO)O |
SMILES |
CC(=O)C(C(=O)CO)O |
规范 SMILES |
CC(=O)C(C(=O)CO)O |
同义词 |
2,4-Pentanedione, 1,3-dihydroxy-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

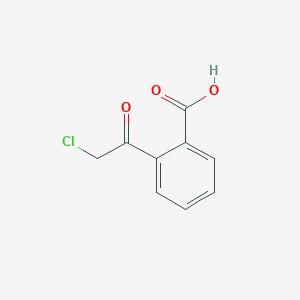
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
